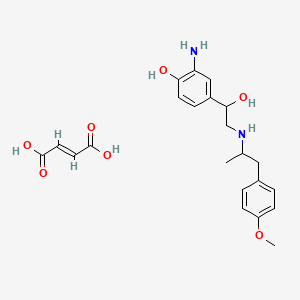
4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-2-carboxylic acid, 4,5,7-trinitro-9-oxo-: is a complex organic compound characterized by the presence of a fluorene core with carboxylic acid and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-carboxylic acid, 4,5,7-trinitro-9-oxo- typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by carboxylation and oxidation steps. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid for nitration .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized fluorene derivatives.
Reduction: Amino-fluorene derivatives.
Substitution: Substituted fluorene compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions .
Biology and Medicine:
Industry: In the industrial sector, it may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9H-Fluorene-2-carboxylic acid, 4,5,7-trinitro-9-oxo- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their function .
Comparaison Avec Des Composés Similaires
- 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-
- 9-Fluorenone-2-carboxylic acid
- 4,5,7-Trinitro-9-oxo-9H-fluorene-2-carboxylic acid dibutylamide
Uniqueness: The unique combination of nitro groups and a carboxylic acid on the fluorene core distinguishes 9H-Fluorene-2-carboxylic acid, 4,5,7-trinitro-9-oxo- from its analogs.
Propriétés
Numéro CAS |
24929-25-7 |
|---|---|
Formule moléculaire |
C14H5N3O9 |
Poids moléculaire |
359.20 g/mol |
Nom IUPAC |
4,5,7-trinitro-9-oxofluorene-2-carboxylic acid |
InChI |
InChI=1S/C14H5N3O9/c18-13-7-1-5(14(19)20)2-9(16(23)24)11(7)12-8(13)3-6(15(21)22)4-10(12)17(25)26/h1-4H,(H,19,20) |
Clé InChI |
OMIAKMRFSBNNLP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)






![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)
![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)



